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Compound of Interest

Compound Name: 2',5'-Dichloroacetophenone

Cat. No.: B105169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of

various dichloroacetophenone isomers. The data presented is crucial for understanding the

energetic landscapes of these compounds, which is of significant interest in fields such as

chemical synthesis, reaction design, and drug development, where stability and energy release

are critical parameters. This document summarizes experimentally determined and

computationally calculated thermochemical data, details the experimental and computational

methodologies employed in these studies, and provides a logical workflow for the

determination of these properties.

Quantitative Thermochemical Data
The following tables summarize the key thermochemical properties for several

dichloroacetophenone isomers. These values have been compiled from experimental studies

and computational chemistry analyses.

Table 1: Molar Enthalpies of Formation (ΔfH°m) of Dichloroacetophenone Isomers at 298.15 K
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Isomer Physical State ΔfH°m (kJ·mol-1) Method

2',4'-

Dichloroacetophenone
Crystalline -218.3 ± 2.8

Rotating-Bomb

Combustion

Calorimetry

2',4'-

Dichloroacetophenone
Gaseous -126.8 ± 3.4

Combination of

Calorimetry and

Knudsen Effusion

2',5'-

Dichloroacetophenone
Liquid -210.5 ± 2.5

Rotating-Bomb

Combustion

Calorimetry

2',5'-

Dichloroacetophenone
Gaseous -123.6 ± 2.9

Combination of

Calorimetry and

Calvet

Microcalorimetry

2',3'-

Dichloroacetophenone
Gaseous -135.2

G3MP2B3

(Computational)

2',6'-

Dichloroacetophenone
Gaseous -138.92

Joback Method

(Computational)[1]

3',4'-

Dichloroacetophenone
Gaseous -145.7

G3MP2B3

(Computational)

3',5'-

Dichloroacetophenone
Gaseous -150.1

G3MP2B3

(Computational)

2,2-

Dichloroacetophenone
- Data not available -

Table 2: Molar Enthalpies of Sublimation/Vaporization (Δgcr/lH°m) of Dichloroacetophenone

Isomers at 298.15 K
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Isomer Process
Δgcr/lH°m (kJ·mol-
1)

Method

2',4'-

Dichloroacetophenone
Sublimation 91.5 ± 1.9

Knudsen Effusion

Technique

2',5'-

Dichloroacetophenone
Vaporization 86.9 ± 1.5

Calvet

Microcalorimetry

Experimental Protocols
The experimental determination of the thermochemical properties of dichloroacetophenone

isomers relies on precise calorimetric and effusion techniques. The following sections detail the

methodologies cited in the acquisition of the data presented above.

Rotating-Bomb Combustion Calorimetry
This technique is employed to determine the standard molar enthalpy of formation of solid and

liquid chloro-organic compounds.

Methodology:

Sample Preparation: A pellet of the dichloroacetophenone isomer (typically 0.4 g to 0.8 g) is

accurately weighed into a silica crucible. A cotton thread fuse is used for ignition.

Bomb Setup: The crucible is placed in a rotating bomb calorimeter. A solution of arsenic

trioxide (As₂O₃) in sodium hydroxide is added to the bomb to ensure the reduction of all

chlorine produced during combustion to chloride ions. The bomb is then sealed and flushed

with oxygen before being filled with pure oxygen to a pressure of 3.04 MPa.

Calorimeter Assembly: The bomb is placed in a calorimeter vessel containing a known mass

of distilled water. The entire assembly is housed in an isothermal jacket.

Combustion and Measurement: The sample is ignited, and the temperature change of the

water is monitored with a precision thermometer. The bomb is rotated to ensure a complete

and uniform reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: The energy equivalent of the calorimeter is determined by combusting a certified

standard, such as benzoic acid. The standard massic energy of combustion of the

dichloroacetophenone isomer is then calculated from the corrected temperature rise. The

standard molar enthalpy of formation is subsequently derived from the standard molar

enthalpy of combustion.

Knudsen Effusion Technique
The Knudsen effusion technique is utilized to measure the vapor pressures of solids as a

function of temperature, from which the standard molar enthalpy of sublimation can be derived.

Methodology:

Apparatus: A Knudsen effusion apparatus combined with a mass spectrometer (KEMS) is

used.[2][3][4][5][6][7] The sample is placed in a Knudsen cell, which is a small, thermostated

container with a small orifice.

Measurement: The cell is heated to a specific temperature, and the rate of mass loss of the

sample due to effusion through the orifice is measured by the mass spectrometer. This is

repeated at various temperatures.

Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass

loss using the Knudsen equation. The standard molar enthalpy of sublimation is then

determined from the slope of the Clausius-Clapeyron plot (ln(p) vs. 1/T).

Calvet Microcalorimetry
This technique is employed to measure the enthalpy of vaporization of liquid samples.

Methodology:

Sample Introduction: A small amount of the liquid dichloroacetophenone isomer is introduced

into a Calvet microcalorimeter.

Vaporization: The sample is vaporized isothermally at a controlled temperature.

Heat Flow Measurement: The heat flow associated with the vaporization process is

measured by the microcalorimeter.
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Enthalpy Calculation: The molar enthalpy of vaporization is calculated from the measured

heat flow and the amount of sample vaporized.

Computational Methodology
In addition to experimental methods, computational chemistry provides a powerful tool for

estimating the thermochemical properties of molecules.

G3MP2B3 Composite Method
The G3MP2B3 (Gaussian-3 theory using MP2 and B3LYP) is a high-accuracy composite

method used to calculate the gas-phase enthalpies of formation.[8][9][10][11][12]

Protocol:

Geometry Optimization and Vibrational Frequencies: The molecular geometry of the

dichloroacetophenone isomer is optimized, and vibrational frequencies are calculated at the

B3LYP/6-31G(d) level of theory.

Single-Point Energy Calculations: A series of single-point energy calculations are performed

at higher levels of theory and with larger basis sets (e.g., QCISD(T)/6-31G(d),

MP2/G3MP2large).[8]

Energy Correction: The final G3MP2B3 energy is obtained by combining the energies from

the different levels of theory and applying a higher-level correction (HLC) to account for

remaining deficiencies.[8]

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated from

the G3MP2B3 energy using atomization or isodesmic reaction schemes.

Visualized Workflow
The following diagram illustrates the logical workflow for the comprehensive determination of

the thermochemical properties of dichloroacetophenone isomers, integrating both experimental

and computational approaches.
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Caption: Workflow for determining thermochemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemeo.com [chemeo.com]

2. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of
Manchester) [cas.manchester.ac.uk]

3. researchgate.net [researchgate.net]

4. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of
Manchester) [cas.manchester.ac.uk]

5. researchgate.net [researchgate.net]

6. Knudsen Effusion MS [massint.co.uk]

7. electrochem.org [electrochem.org]

8. Group of Prof. Hendrik Zipse | G3(MP2)B3 theory - the most economical method
[zipse.cup.uni-muenchen.de]

9. Revision and Extension of a Generally Applicable Group-Additivity Method for the
Calculation of the Standard Heat of Combustion and Formation of Organic Molecules - PMC
[pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Gaussian-N composite thermochemical methods - NWChem [nwchemgit.github.io]

12. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical
Properties of Dichloroacetophenone Isomers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b105169#thermochemical-properties-of-
dichloroacetophenone-isomers]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b105169?utm_src=pdf-custom-synthesis
https://www.chemeo.com/cid/49-640-7/2-6-Dichloroacetophenone.pdf
https://www.cas.manchester.ac.uk/resactivities/aerosol/methods/lab/KEMS/
https://www.cas.manchester.ac.uk/resactivities/aerosol/methods/lab/KEMS/
https://www.researchgate.net/publication/343338964_Experimental_and_Computational_Thermochemical_Study_of_Dimethoxyacetophenones
https://www.cas.manchester.ac.uk/resactivities/atmosphericchemistry/KEMS/index.html
https://www.cas.manchester.ac.uk/resactivities/atmosphericchemistry/KEMS/index.html
https://www.researchgate.net/publication/40892565_Design_and_construction_of_a_simple_Knudsen_Effusion_Mass_Spectrometer_KEMS_system_for_vapour_pressure_measurements_of_low_volatility_organics
https://www.massint.co.uk/kems/knudsen-effusion-ms.php
https://www.electrochem.org/dl/interface/sum/sum01/IF6-01-Pages28-31.pdf
https://zipse.cup.uni-muenchen.de/teaching/computational-chemistry-2/topics/overview-of-gaussian-theories/g3-mp2-b3-theory-the-most-economical-method/
https://zipse.cup.uni-muenchen.de/teaching/computational-chemistry-2/topics/overview-of-gaussian-theories/g3-mp2-b3-theory-the-most-economical-method/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8539152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8539152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8539152/
https://www.researchgate.net/publication/227788279_Thermochemical_properties_from_G3MP2B3_calculations_set-2_Free_radicals_with_special_consideration_of_CH2CH-C-CH2_cyclo-C5H5_CH2OOH_HO-CO_and_HCOO
https://nwchemgit.github.io/Special_AWCforum/st/id1681/Gaussian-N_composite_thermochemi....html
https://www.researchgate.net/publication/227828769_Thermochemical_properties_of_free_radicals_from_G3MP2B3_calculations
https://www.benchchem.com/product/b105169#thermochemical-properties-of-dichloroacetophenone-isomers
https://www.benchchem.com/product/b105169#thermochemical-properties-of-dichloroacetophenone-isomers
https://www.benchchem.com/product/b105169#thermochemical-properties-of-dichloroacetophenone-isomers
https://www.benchchem.com/product/b105169#thermochemical-properties-of-dichloroacetophenone-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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